![molecular formula C17H16ClNO7 B13743403 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid is a complex organic compound with the molecular formula C17H16ClNO7 and a molecular weight of 381.764 g/mol. This compound is characterized by its unique structure, which includes a chromenone core, a butanoyloxy group, and a formamido propanoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or other functional groups.
Substitution: The chlorine atom in the chromenone core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromenone core.
Applications De Recherche Scientifique
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, modulating their activity. The butanoyloxy and formamido groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid include other chromenone derivatives with different substituents, such as:
- 3-{[7-(methoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid
- 3-{[7-(ethoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16ClNO7 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
3-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16ClNO7/c1-2-3-15(22)25-13-8-12-9(7-11(13)18)6-10(17(24)26-12)16(23)19-5-4-14(20)21/h6-8H,2-5H2,1H3,(H,19,23)(H,20,21) |
Clé InChI |
KMNKBDQZBZDJPH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


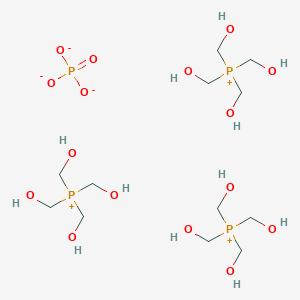
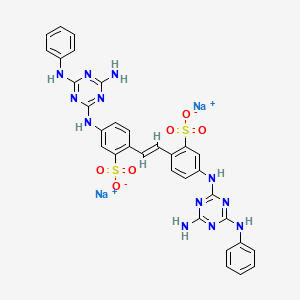
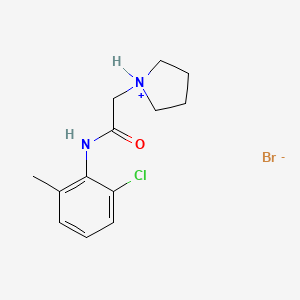
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)



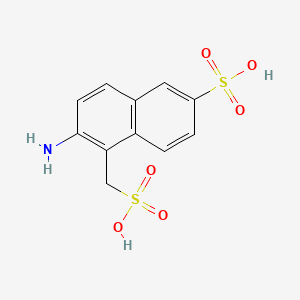
![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

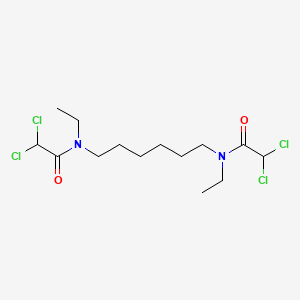
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
